Calpain Inhibitor III

Description

Overview of the Calpain Protease System and its Physiological Significance

The calpain system is composed of a family of calcium-dependent cysteine proteases. nih.govcaymanchem.com These enzymes are found in the cytosol and mitochondria of cells and are involved in a wide array of cellular functions. nih.gov The most well-studied calpains are the ubiquitous μ-calpain and m-calpain, which are heterodimers containing an identical small subunit and a distinct large catalytic subunit. physiology.org The name "calpain" is a hybrid of calmodulin (a calcium-regulated protein) and papain (a cysteine protease), reflecting its key characteristics. wikipedia.org

Unlike digestive proteases that completely degrade proteins, calpains are considered regulatory proteases. wikipedia.org They perform limited and specific cleavage of their target proteins, thereby modifying the substrate's activity, localization, or structure. nih.gov This modulatory role is crucial in numerous physiological processes, including:

Cytoskeletal remodeling: Calpains are involved in the remodeling of the cytoskeleton and membrane attachments. physiology.org

Signal transduction: They participate in various signal transduction pathways. physiology.org

Cell cycle and mobility: Calpains play a role in cell cycle progression and cell mobility. wikipedia.org

Neurotransmission: In neurons, they are involved in processes like long-term potentiation. wikipedia.org

The activity of calpains is tightly regulated within the cell, primarily by the concentration of calcium ions and by an endogenous inhibitor protein called calpastatin. nih.govnih.gov This precise regulation is essential for maintaining normal cellular function.

Rationale for Calpain Inhibition in Pathological Contexts

Dysregulation of the calpain system, particularly its overactivation, has been implicated in a wide range of human diseases. nih.govnih.gov When cellular calcium homeostasis is disrupted, leading to elevated intracellular calcium levels, calpains can become excessively active. wikipedia.org This uncontrolled proteolysis can lead to irreversible tissue damage. wikipedia.org

The rationale for inhibiting calpain activity in pathological contexts is based on its involvement in the progression of numerous disorders, including:

Neurodegenerative Diseases: Overactivation of calpain is linked to neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease. frontiersin.org In Alzheimer's, for example, calpain activation is associated with the production of toxic protein aggregates and synaptic damage. frontiersin.org

Ischemic Injury: In events like stroke and myocardial infarction, the loss of calcium homeostasis leads to calpain overactivation and subsequent tissue damage. physiology.org

Traumatic Injury: Calpain activation is a key factor in the secondary injury cascade following traumatic brain and spinal cord injuries, contributing to neuronal death. frontiersin.orgnih.gov

Muscular Dystrophies: Certain forms of muscular dystrophy, such as limb-girdle muscular dystrophy type 2A, are directly linked to defects in a specific calpain. wikipedia.orgnih.gov

Cancer: Calpain activity has been associated with tumor progression and metastasis. chemimpex.com

Other Conditions: The list of pathologies with a calpain component also includes atherosclerosis, diabetes, and cataract formation. nih.gov

Given the extensive role of overactive calpains in these disease processes, the development of specific inhibitors has been a significant focus of research.

Historical Context and Development of Calpain Inhibitor III (MDL-28170) as a Research Tool

The quest for effective calpain inhibitors led to the development of various synthetic compounds. Among these, this compound, with the laboratory designation MDL-28170, emerged as a particularly valuable research tool. MDL-28170 is a potent, selective, and cell-permeable dipeptidyl aldehyde inhibitor of calpain. medchemexpress.complos.org

A key feature of MDL-28170 is its ability to cross the blood-brain barrier, which allows it to be used in in vivo studies of neurological conditions. medchemexpress.comcellsignal.com This property has made it instrumental in research on neurodegenerative diseases, neurotrauma, and ischemic reperfusion injury. caymanchem.comcellsignal.com

MDL-28170 functions by interacting with the active site of calpain, thereby blocking its proteolytic activity. scbt.com While it is a potent inhibitor of μ-calpain and m-calpain, it is important to note that like many synthetic peptide-based inhibitors, it may also show some activity against other cysteine proteases, such as cathepsins, due to similarities in their active sites. apexbt.comresearchgate.net

The development of MDL-28170 and other similar inhibitors has provided researchers with the means to probe the specific roles of calpains in both health and disease, paving the way for potential therapeutic interventions targeting this critical enzyme system. researchgate.net

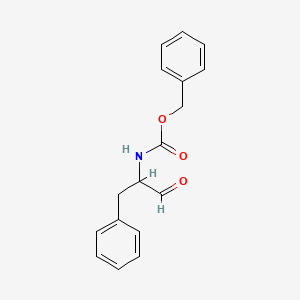

Structure

2D Structure

3D Structure

Properties

CAS No. |

68474-26-0 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

benzyl N-(1-oxo-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20) |

InChI Key |

HZDPJHOWPIVWMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Calpain Inhibition by Calpain Inhibitor Iii

Specificity Profile: Inhibition of Classical Calpain Isoforms (μ-Calpain/Calpain-1 and m-Calpain/Calpain-2)

Calpain Inhibitor III is recognized as a potent and selective inhibitor of the classical calpain isoforms, namely μ-calpain (calpain-1) and m-calpain (calpain-2). caymanchem.comcellsignal.com These ubiquitous isoforms are involved in a wide array of cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis. scbt.comtandfonline.com The inhibitory potency of this compound is significant, with studies reporting a Ki value of 10 nM for calpain and an IC50 of 11 nM. tocris.comabcam.com Research has demonstrated its effectiveness in inhibiting both calpain-1 and calpain-2 activities. nih.gov This selective inhibition allows researchers to probe the specific roles of these classical calpains in various physiological and pathological conditions. cellsignal.comnih.gov

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Reference |

|---|---|---|

| Ki (calpain) | 10 nM | tocris.com |

| IC50 (calpain) | 11 nM | abcam.com |

| Target Isoforms | Calpain-1, Calpain-2 | caymanchem.comcellsignal.comnih.gov |

Interaction with Enzyme Active Site and Mechanism of Proteolytic Disruption

This compound functions as a competitive inhibitor, directly interacting with the active site of the calpain enzyme. scbt.com The active site of calpains contains a catalytic triad (B1167595) of cysteine, histidine, and asparagine residues. mdpi.com this compound, a dipeptidyl aldehyde with the sequence Z-Val-Phe-CHO, is thought to form a reversible covalent bond with the active-site cysteine thiol. nih.govplos.org This interaction physically obstructs the active site, preventing the binding and subsequent cleavage of protein substrates. scbt.com By blocking the catalytic machinery, the inhibitor effectively disrupts the proteolytic activity of calpain. scbt.com

Impact on Substrate Cleavage and Protein Turnover

By inhibiting calpain activity, this compound prevents the limited proteolysis of a multitude of substrate proteins. scbt.com This has a significant impact on cellular protein turnover and signaling pathways. For instance, calpains are known to cleave cytoskeletal proteins, and inhibition by compounds like this compound can prevent this breakdown. nih.govpnas.org In studies on vascular smooth muscle cells, calpain inhibitors were shown to inhibit cell growth by affecting processes at the G1/S interface of the cell cycle. ahajournals.org Furthermore, research has shown that this compound can prevent the degradation of proteins such as hamartin and tuberin, which are involved in the mTOR signaling pathway. jneurosci.orgresearchgate.net This demonstrates the inhibitor's ability to modulate protein turnover and influence critical cellular functions. nih.govjneurosci.org

Cross-Inhibitory Activity on Other Cysteine Proteases (e.g., Cathepsin B) and Methodological Implications

While this compound is a potent calpain inhibitor, it also exhibits cross-inhibitory activity against other cysteine proteases, most notably cathepsin B. tocris.comabcam.com Studies have reported a Ki value of 25 nM for its inhibition of cathepsin B. tocris.comabcam.com This lack of absolute specificity is a critical methodological consideration for researchers. researchgate.net The active sites of different cysteine proteases can be similar, leading to off-target effects of inhibitors. researchgate.net Therefore, when interpreting data from experiments using this compound, it is essential to consider that observed effects may not be solely due to calpain inhibition but could also involve the inhibition of cathepsins or other related proteases. ahajournals.orgresearchgate.net This necessitates careful experimental design, often involving the use of multiple, structurally different inhibitors or genetic approaches to confirm the specific role of calpains. ahajournals.org

Table 2: Cross-Inhibitory Activity of this compound

| Protease | Ki Value | Reference |

|---|---|---|

| Calpain | 10 nM | tocris.com |

| Cathepsin B | 25 nM | tocris.comabcam.com |

Investigation of Calpain Inhibitor Iii in Cellular Processes in Vitro Studies

Modulation of Cell Survival and Apoptosis Pathways

Calpain Inhibitor III has demonstrated a significant ability to modulate pathways involved in both cell survival and programmed cell death (apoptosis) across various cell types. In vitro studies show that its intervention can either protect cells from death or, conversely, induce an apoptotic cascade, depending on the cellular context.

For instance, the compound has been shown to enhance the survival of Schwann cells subjected to oxidative stress. apexbt.comnih.gov This protective effect is also observed in cardiac models, where MDL28170 reduced the apoptotic index in isolated rat hearts subjected to calcium repletion-induced injury. apexbt.com Furthermore, studies on cryopreservation have found that the inclusion of calpain inhibitors can increase post-thaw cell viability by preventing the activation of the calpain cascade, which is implicated in delayed-onset cell death. biolifesolutions.com

Conversely, in certain pathological contexts, this compound acts as a pro-apoptotic agent. In studies on glioblastoma-derived endothelial cells (GECs), calpain inhibitors were found to slow proliferation and survival by triggering apoptosis. frontiersin.orgfrontiersin.org This was evidenced by the activation of key executioner enzymes caspase-3 and caspase-7, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic proteins Bax and Bid. frontiersin.org Similarly, in the parasite Leishmania amazonensis, MDL28170 induced a form of apoptosis-like cell death, characterized by the externalization of phosphatidylserine (B164497) (detected by Annexin-V staining) and arresting parasite growth in a dose-dependent manner. plos.orgmdpi.com

| Cell Type/Organism | Experimental Context | Effect of this compound | Key Findings | Citations |

| Schwann Cells | Oxidative Stress (H₂O₂) | Pro-survival | Enhanced cell survival. | apexbt.comnih.govresearchgate.net |

| Glioblastoma Endothelial Cells (GECs) | Cancer Cell Line Study | Pro-apoptotic | Induced apoptosis via caspase-3/7 activation; decreased Bcl-2, increased Bax/Bid. | frontiersin.orgfrontiersin.org |

| Leishmania amazonensis | Anti-parasitic Study | Pro-apoptotic | Induced apoptosis-like cell death; arrested growth. | plos.orgmdpi.com |

| Isolated Rat Hearts | Calcium Repletion Injury | Pro-survival | Reduced apoptotic index. | apexbt.com |

| Various Cell Lines | Cryopreservation | Pro-survival | Increased post-thaw viability by inhibiting the calpain cascade. | biolifesolutions.com |

Influence on Cell Migration and Adhesion

The migration of cells is a complex process involving the dynamic formation and disassembly of adhesive structures. Calpain activity is crucial for the turnover of these adhesions, and its inhibition has profound effects on cell motility. biologists.com In vitro studies using this compound and other calpain inhibitors have shown a general trend of impaired cell migration. ahajournals.org

In dendritic cells, calpain inhibitors were found to stabilize podosomes, which are actin-rich adhesion structures. biologists.com This stabilization, however, led to a decrease in podosome turnover, which is essential for cell translocation, ultimately resulting in reduced cell speed and motility. biologists.com A similar mechanism is observed in T lymphocytes, where the inhibition of calpain 2, a specific calpain isoform, hinders the detachment of LFA-1 integrin adhesions at the cell's trailing edge, thereby reducing migration speed. plos.org

Research on glioblastoma-derived endothelial cells further supports these findings, showing that calpain inhibitors effectively impede cell migration and in vitro angiogenesis, the formation of new blood vessels. frontiersin.orgfrontiersin.org In neutrophils, while calpain inhibition surprisingly induced cell adhesion and polarization, it ultimately decreased directed migration (chemotaxis) and directional persistence. pnas.org The cleavage of specific proteins is central to this process; for example, calpain-mediated cleavage of Kindlin-3 has been shown to limit cell adhesion but promote migration, an effect that is diminished by calpain inhibitors. nih.gov

| Cell Type | Effect of this compound | Mechanism | Citations |

| Dendritic Cells | Decreased migration and cell speed. | Reduced turnover of podosome adhesion structures. | biologists.com |

| T Lymphocytes | Reduced migration speed. | Impaired detachment of LFA-1 adhesions at the trailing edge. | plos.org |

| Glioblastoma Endothelial Cells (GECs) | Inhibited migration and angiogenesis. | Not specified, but part of a broader anti-cancer effect. | frontiersin.orgfrontiersin.org |

| Neutrophils | Decreased chemotaxis and directional persistence. | While inducing adhesion and polarization, it disrupts directed movement. | pnas.org |

| Aortic Endothelial Cells | Inhibited migration. | General inhibition of motility. | ahajournals.org |

Regulation of Signal Transduction Pathways and Cell Cycle Progression

This compound influences several key signaling pathways that control cell growth, inflammation, and survival. It also affects cell cycle progression, the ordered sequence of events that leads to cell division. Calpain activity is known to be required for progression through the G1, S, and G2/M phases of the cell cycle, and its inhibition can lead to cell cycle arrest. nih.govresearchgate.net For instance, in ovarian cancer cells, the calpain inhibitor calpeptin (B1683957), when combined with other agents, led to an S-phase arrest. iiarjournals.org

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. Its activity is tightly controlled by an inhibitory protein called IκB. In an active state, calpain can degrade IκB, allowing NF-κB to move to the nucleus and activate its target genes. physiology.orgkrcp-ksn.org

In vitro experiments have consistently shown that this compound can suppress NF-κB activation. It achieves this by preventing the degradation of IκB. physiology.orgmednexus.orgpatsnap.com Studies using cell models of traumatic brain injury and sepsis have demonstrated that MDL28170 enhances the levels of the IκB protein, thereby preventing the nuclear translocation of NF-κB. physiology.orgmednexus.org In cisplatin-resistant melanoma cells, where NF-κB activation becomes dependent on calpain, treatment with a calpain inhibitor effectively impaired this activation. aacrjournals.org Furthermore, direct in vitro assays have shown that calpains can proteolytically process the p65 subunit of NF-κB itself, abolishing its ability to bind to DNA. nih.gov

The mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways are central hubs that integrate signals about nutrient availability and energy status to regulate cell growth and metabolism. The relationship between calpain and these pathways is complex and can be context-dependent.

In vitro studies on MCF-7 breast cancer cell monolayers revealed that this compound decreased the phosphorylation (and thus activity) of mTOR, while having no significant effect on AMPK phosphorylation. oncotarget.com However, in a three-dimensional spheroid model of the same cells, the inhibitor paradoxically increased mTOR activity while decreasing AMPK activity. oncotarget.com Other research has shown that calpain activation is a necessary step for the stimulation of the mTOR pathway by brain-derived neurotrophic factor (BDNF), as calpain inhibition blocked this effect. researchgate.net The mTOR pathway is a known negative regulator of autophagy (a cellular recycling process), and calpain can also inhibit autophagy through mTOR-independent mechanisms, for example by activating Gsα proteins. portlandpress.com

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell growth, proliferation, and survival. Research indicates that calpains can act as negative regulators of this pathway. In vitro studies have shown that calpains can directly cleave PI3K proteins, which results in a reduction of their lipid kinase activity. nih.govresearchgate.net Consequently, inhibiting calpain activity, either with the inhibitor ALLN or through siRNA knockdown, led to increased Akt phosphorylation (a downstream marker of PI3K activity) and enhanced cell survival during serum starvation. nih.gov

Effects on mTOR/AMPK Signaling

Role in Post-Translational Modifications

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can dramatically change their function, localization, or stability. One of the most significant PTMs is proteolytic cleavage. Calpains are considered "modulator proteases" because they perform limited, specific cleavage of their substrates rather than complete degradation. nih.govnih.gov This limited proteolysis is a form of PTM that can activate, inactivate, or otherwise alter the function of the target protein. nih.gov

In vitro studies have identified numerous proteins whose function is altered by calpain-mediated cleavage, a process that can be blocked by this compound. This includes:

Structural and Adhesion Proteins: Cleavage of Kindlin-3 affects cell adhesion and migration. nih.gov

Signaling Proteins: The proteolytic processing of NF-κB and PI3K, as detailed in previous sections, represents a key PTM that regulates their signaling activity. nih.govnih.gov

Disease-associated Proteins: In models of neurodegenerative diseases, the cleavage of proteins like ataxin-3 (ATXN3) and alpha-synuclein (B15492655) by calpains is a critical PTM that can lead to the formation of toxic protein fragments. frontiersin.orgbmbreports.org Inhibiting this cleavage is a key mechanism of the therapeutic potential being investigated for calpain inhibitors.

These findings underscore that the primary mechanism of action for this compound is the prevention of a specific PTM—limited proteolysis—thereby preserving the integrity and original function of a wide array of substrate proteins. nih.gov

Impact on Cytoskeletal Remodeling and Integrity

Calpains are recognized for their role in cytoskeletal remodeling by cleaving key structural proteins. medchemexpress.comnih.govphysiology.org Inhibition of calpain activity with this compound has been shown to prevent the degradation of several cytoskeletal components, thereby preserving cellular integrity.

Calpains target a host of cytoskeletal and associated proteins, including spectrin (B1175318), vinculin, and neurofilaments. nih.govresearchgate.netresearchgate.net In vitro studies demonstrate that this compound can block the breakdown of these proteins. For instance, in models of neuronal injury, the inhibitor prevents the degradation of spectrin and neurofilament light chains. abcam.comjneurosci.org In platelets, the use of calpain inhibitors like MDL-28170 helped identify substrates such as spectrin, talin, and vinculin, which are crucial for cytoskeletal organization during aggregation. researchgate.net

Research in cortical neurons has shown that this compound can prevent paclitaxel-induced axon fragmentation, a process that requires local calpain activation. nih.gov Furthermore, studies on hippocampal neurons suggest that this compound is involved in actin polymerization, a fundamental process in cytoskeletal dynamics. jneurosci.org In models of traumatic brain injury, however, the immediate application of MDL-28170 did not reduce the percentage of injured neurons, suggesting the involvement of other pathways in the initial phase of injury. researchgate.net

Table 1: Effect of this compound on Cytoskeletal Components

| Cell Type/Model | Key Finding | Reference |

|---|---|---|

| Sensory Neurons | Prevents paclitaxel-induced axon fragmentation by inhibiting local calpain activation. | nih.gov |

| Cortical Neurons | Blocks BDNF- and EGF-induced spectrin degradation. | jneurosci.org |

| Hippocampal Neurons | Implicated in BDNF-induced actin polymerization. | jneurosci.org |

| Platelets | Prevents proteolysis of cytoskeletal proteins like spectrin and vinculin during aggregation. | researchgate.net |

| Optic Nerve Explants | Blocks the formation of axonal spheroids (swellings) after injury. | oup.com |

Effects on Intracellular Calcium Dynamics and Related Pathways

Calpain activation is intrinsically linked to intracellular calcium (Ca²⁺) levels. physiology.orgnih.gov Pathological conditions that disrupt Ca²⁺ homeostasis often lead to calpain overactivation. nih.gov this compound has been utilized in studies to dissect the downstream effects of this calcium-triggered activation.

In vitro studies have shown that calpains participate in a wide array of Ca²⁺-regulated physiological processes. nih.gov The inhibition of calpain can modulate pathways related to calcium signaling. For example, in studies of chemotherapy-induced peripheral neuropathy, the chemotherapeutic agent paclitaxel (B517696) was found to alter intracellular calcium dynamics, leading to calpain activation and subsequent axon degeneration. nih.gov This degenerative cascade could be prevented by this compound. nih.gov

Table 2: this compound and Calcium-Related Pathways

| Cell/System | Effect of this compound | Pathway Implication | Reference |

|---|---|---|---|

| Sensory Neuron Axons | Prevents degeneration cascade initiated by altered intracellular calcium dynamics. | Paclitaxel-induced neuropathy | nih.gov |

| H1299 Lung Cancer Cells | Alters protein content of small extracellular vesicles (sEVs), a Ca²⁺-dependent process. | sEV-mediated signaling | researchgate.net |

| Cardiomyocytes | Blocks cleavage of intercalated disk proteins following calcium dysregulation. | Cardiac remodeling | mdpi.com |

| Hippocampal Neurons | Did not prevent delayed calcium deregulation following excitotoxic glutamate (B1630785) exposure. | Excitotoxicity | nih.gov |

Studies on Specific Cell Types

The effects of this compound have been characterized in a variety of cell types, revealing its diverse potential in modulating cell-specific processes.

In neuronal and hippocampal cells, this compound has been extensively studied for its neuroprotective effects. Calpains are implicated in the proteolytic degradation of numerous neuronal proteins following excitotoxic or traumatic insults. nih.govuthsc.edu

Spectrin Degradation: In cultured cortical neurons, growth factors like BDNF and EGF can activate calpain, leading to the breakdown of the cytoskeletal protein spectrin. This degradation was effectively blocked by this compound. jneurosci.org

Axon Degeneration: In a model of chemotherapy-induced neuropathy using sensory neurons, paclitaxel was shown to cause axon degeneration by altering intracellular calcium flux and activating calpains. nih.gov The application of this compound prevented this axon fragmentation. nih.gov

Excitotoxicity: In cultured hippocampal neurons, however, treatment with this compound (MDL-28170) did not offer protection against delayed calcium deregulation and cell death induced by excitotoxic glutamate exposure. nih.gov This suggests that in certain severe injury paradigms, calpain activation might be one of several parallel pathways leading to cell death. nih.gov

Long-Term Potentiation (LTP): Studies in the hippocampus have proposed a model where applying this compound immediately after synaptic stimulation dramatically enhances the magnitude of LTP, suggesting calpain's role in modulating synaptic plasticity. mdpi.com

Research on rat oral mucosal epithelial cells has shown that membrane-permeable calpain inhibitors, including this compound, can significantly promote epithelial cell proliferation. nih.govplos.org This effect is attributed to the inhibition of cytoplasmic calpain activity, which in turn suppresses the maturation and secretion of interleukin-1α (IL-1α), a known inhibitor of epithelial cell growth. nih.gov In contrast, membrane-impermeable calpain inhibitors did not have the same growth-promoting effect, highlighting the importance of inhibiting intracellular calpains in this process. nih.gov

Schwann cells (SCs) are critical for myelination and nerve repair in the peripheral nervous system. In vitro studies have demonstrated that this compound (MDL-28170) enhances the survival of Schwann cells, particularly under conditions of oxidative stress induced by hydrogen peroxide. nih.govuni-freiburg.de This suggests that calpain inhibition could be a strategy to improve the viability of transplanted Schwann cells in therapies for spinal cord injury. nih.gov Furthermore, calpains are implicated in the degradation of myelin-associated proteins during demyelination, and inhibiting them could preserve myelin integrity. scripps.eduresearchgate.net

Murine RAW264.7 cells are a macrophage cell line commonly used to study osteoclastogenesis, the process of bone resorption by osteoclasts. Calpains have been shown to play a significant role in this process. nih.govmednexus.org In vitro studies have demonstrated that calpain inhibitors can significantly attenuate RANKL-induced osteoclastogenesis in RAW264.7 cells. nih.govisaponline.orgphysiology.org This inhibition is linked to the prevention of IκBα degradation, which in turn inhibits the activation of the NF-κB signaling pathway, a critical step in osteoclast differentiation. nih.govphysiology.org These findings indicate that calpain activity is pivotal in the regulation of osteoclast formation. nih.govisaponline.orgmednexus.org

Table 3: Summary of this compound Effects on Specific Cell Types

| Cell Type | Key In Vitro Finding | Mechanism/Implication | Reference(s) |

|---|---|---|---|

| Neuronal/Hippocampal Cells | Prevents spectrin degradation and axon fragmentation. | Neuroprotection, modulation of cytoskeletal integrity. | jneurosci.orgnih.gov |

| Oral Mucosal Epithelial Cells | Promotes cell proliferation. | Inhibition of IL-1α maturation and secretion. | nih.govplos.org |

| Schwann Cells | Enhances cell survival under oxidative stress. | Potential to improve cell transplantation therapies. | nih.govuni-freiburg.de |

| Murine RAW264.7 Cells | Inhibits RANKL-induced osteoclastogenesis. | Suppression of the NF-κB pathway; regulation of bone resorption. | nih.govisaponline.orgphysiology.org |

Preclinical Research Applications of Calpain Inhibitor Iii in Disease Models in Vivo Studies

Neurological Disorders and Injury Models

Calpain Inhibitor III, also known as MDL 28170, is a potent, cell-permeable inhibitor of the calcium-activated cysteine proteases, µ-calpain (calpain-1) and m-calpain (calpain-2). caymanchem.comtocris.comcellsignal.com Its ability to cross the blood-brain barrier has made it a valuable tool in preclinical in vivo studies of various neurological disorders and injuries. caymanchem.comtocris.comcellsignal.com

Traumatic Brain Injury (TBI) and Neurotrauma

Following a traumatic brain injury, a cascade of events leads to neuronal damage and death. tandfonline.comnih.gov Calpains are considered early mediators of this damage, with their activation occurring within minutes to hours after the initial trauma. tandfonline.comnih.gov This sustained activation contributes to neurodegeneration and axonal injury. tandfonline.comnih.govbohrium.com

Research indicates that calpain-2 activation, in particular, is delayed and prolonged after acute insults and contributes to neurodegeneration. bohrium.com By inhibiting calpain, MDL 28170 helps to mitigate these detrimental processes. frontiersin.org

Traumatic axonal injury (TAI) is a significant contributor to the morbidity and mortality associated with TBI. mdpi.com Calpain activation has been implicated in the pathogenesis of TAI, contributing to alterations in the axolemma (the neuronal cell membrane of an axon) and subsequent damage. mdpi.com

Pre-injury administration of this compound in a rat model of TAI was shown to significantly reduce the average length of injured axonal segments. mdpi.com This suggests that calpain-mediated proteolysis plays a role in the progression of altered axolemmal permeability. mdpi.com However, one study using a rat optic nerve stretch model found that early, short-duration treatment with MDL-28170 did not prevent the disruption of axonal transport, suggesting that the therapeutic window and duration of treatment are critical factors. upenn.edu

Spectrin (B1175318), a cytoskeletal protein found under the cell membrane, is a primary substrate for calpain. oup.com Its breakdown is a widely used marker for calpain activation following TBI. nih.gov The degradation of αII-spectrin, in particular, is a hallmark of calpain-mediated damage. frontiersin.org

In a mouse model of controlled cortical impact, treatment with MDL-28170 significantly reduced spectrin proteolysis in both the hippocampus and cortex. nih.gov Specifically, multiple doses of the inhibitor decreased spectrin breakdown by 40% in the ipsilateral hippocampus and 44% in the ipsilateral cortex 24 hours after injury. nih.gov This reduction in spectrin degradation is associated with the neuroprotective effects of the inhibitor. frontiersin.org

Preservation of Axonal Transport and Integrity

Ischemic-Reperfusion Injury (Cerebral Ischemia-Reperfusion Injury)

This compound has shown neuroprotective effects in models of cerebral ischemia-reperfusion injury, which occurs when blood flow is restored to brain tissue after a period of ischemia, leading to secondary damage. The compound has been studied in various rodent models, including those of focal cerebral ischemia and neonatal hypoxia-ischemia. caymanchem.comnih.gov

In a rat model of cardiac arrest-induced cerebral ischemia-reperfusion injury, administration of MDL28170 improved neuronal function. nih.govresearchgate.net The protective mechanism is thought to involve the suppression of both inflammation and autophagy by inhibiting calpain-2. nih.govresearchgate.net Studies in gerbil models of global cerebral ischemia have also demonstrated that post-ischemic treatment with MDL 28170 can ameliorate brain damage. tocris.com Another calpain inhibitor, Calpeptin (B1683957), was found to reduce neuronal apoptosis in the hippocampal CA1 region of rats subjected to focal cerebral ischemia-reperfusion, potentially by inhibiting caspase-3 expression. nih.gov

Neurodegenerative Disease Models

The role of calpain in the pathology of various neurodegenerative diseases is an active area of research. researchgate.net Dysregulation of calpain activity has been linked to conditions such as Alzheimer's disease and Parkinson's disease. jci.orgmdpi.com

In a mouse model of Alzheimer's disease, the specific calpain inhibitor BDA-410 was found to restore normal synaptic function and improve spatial-working and associative fear memory. jci.org While not this compound, these findings support the therapeutic potential of targeting calpains in Alzheimer's. In a rat model of Parkinson's disease using rotenone, a pan-calpain inhibitor, calpeptin, was shown to protect motor neurons and attenuate the degeneration of substantia nigra neurons. mdpi.com This protection was associated with a decrease in calpain-2 expression and glial activation. mdpi.com Although direct in vivo studies using this compound in specific neurodegenerative disease models are less reported, the evidence from other calpain inhibitors strongly suggests its potential utility in this area. jneurosci.org

Interactive Data Tables

Table 1: Effects of this compound on Traumatic Brain Injury Models

| Model | Key Findings | Reference |

|---|---|---|

| Mouse Controlled Cortical Impact (CCI) | Reduced neuronal cell death. | mednexus.org |

| Mouse CCI | Decreased spectrin proteolysis by 40% in hippocampus and 44% in cortex. | nih.gov |

| Rat Impact Acceleration Brain Injury | Reduced average length of injured axonal segments. | mdpi.com |

Table 2: Effects of Calpain Inhibitors in Ischemia-Reperfusion and Neurodegenerative Disease Models

| Model | Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Rat Cardiac Arrest (Cerebral Ischemia-Reperfusion) | MDL28170 | Improved neuronal function; suppressed inflammation and autophagy. | nih.govresearchgate.net |

| Rat Focal Cerebral Ischemia-Reperfusion | Calpeptin | Reduced neuronal apoptosis in the hippocampus. | nih.gov |

| Mouse Model of Alzheimer's Disease | BDA-410 | Restored synaptic function and improved memory. | jci.org |

Spinocerebellar Ataxia Type 3 (SCA3/MJD) Models

Spinal Cord Injury (SCI) Models

In models of spinal cord injury (SCI), calpain activation is a critical component of the secondary injury cascade that leads to tissue damage and functional deficits. nih.gov The administration of calpain inhibitors has shown significant neuroprotective effects in these models.

Treatment with the calpain inhibitor AK 295 in a rat model of SCI resulted in a significant reduction in apoptotic cell numbers and less severe histopathological changes, such as hemorrhage and necrosis, compared to untreated animals. isciii.es Similarly, the calpain inhibitor calpeptin, when used in SCI models, has been shown to inhibit the degradation of neurofilament proteins and reduce apoptotic cell death. researchgate.net The calpain inhibitor MDL-28170 has been found to improve the survival of Schwann cells both in vitro and following transplantation into an injured spinal cord, leading to improved motor function. scielo.br

Table 3: Effects of Calpain Inhibitors in Spinal Cord Injury (SCI) Models

| Model Organism | Calpain Inhibitor | Key Findings |

|---|---|---|

| Rat | AK 295 | Reduced apoptotic cells, decreased hemorrhage and necrosis. isciii.es |

| Rat | Calpeptin | Inhibited neurofilament protein degradation, reduced apoptosis. researchgate.net |

Modulation of Pain Signaling in Neuropathic and Inflammatory Pain Models

The role of calpains extends to the modulation of pain signaling. In a rat model of cancer-induced bone pain, this compound (MDL-28170) was shown to effectively attenuate pain behaviors on both the surgical and contralateral sides. nih.govisaponline.org This analgesic effect is thought to be mediated through the inhibition of osteoclastogenesis. nih.govisaponline.org

However, the effects of calpain inhibition on neuropathic pain are not as straightforward. One study using a chronic constriction injury (CCI) model in mice found that MDL-28170 did not prevent, reduce, or delay neuropathic pain behavior, despite its ability to attenuate the local pro-inflammatory response. mdpi.com Conversely, other studies have suggested that calpain inhibitors can block nerve injury-induced myelin degradation and attenuate neuropathic pain. researchgate.netscripps.edu

Cardiovascular Disorders

Calpain activation plays a detrimental role in various cardiovascular diseases, including those involving ischemia-reperfusion injury and cardiac hypertrophy.

Myocardial Ischemia-Reperfusion Models

In the context of myocardial ischemia-reperfusion (I/R) injury, calpain overactivation contributes to cell death and cardiac dysfunction. conditionmed.orgconditionmed.org The administration of this compound (MDL-28170) has demonstrated protective effects in in vivo models. conditionmed.org Studies in isolated rat hearts subjected to I/R showed that MDL-28170 attenuated the degradation of key calcium-handling proteins and reduced the release of lactate (B86563) dehydrogenase, an indicator of myocardial damage. nih.gov Furthermore, calpain inhibition with MDL-28170 during reperfusion prevented the loss of structural proteins, increased Na+/K+-ATPase activity, and improved contractile recovery. ahajournals.org Chronic administration of MDL-28170 has also been shown to be effective in attenuating ventricular remodeling and cardiac dysfunction following transient coronary occlusion. conditionmed.org

Myocardial Hypertrophy and Cardiac Dysfunction Models

Calpain inhibition has also been investigated for its potential to mitigate myocardial hypertrophy and associated cardiac dysfunction. In mouse models of type 1 diabetes, targeted inhibition of calpain was found to reduce myocardial hypertrophy and fibrosis, leading to improved cardiac function. diabetesjournals.orgscienceopen.comuwo.ca

In various rodent models of heart failure, including those induced by myocardial infarction, pressure overload, and isoproterenol (B85558) infusion, daily administration of MDL-28170 protected against pathological hypertrophy and cardiac dysfunction. jacc.orgnih.gov Similarly, in a model of endotoxemia, this compound reduced myocardial TNF-α expression and caspase-3 activity, leading to attenuated myocardial dysfunction. oup.comphysiology.org

Table 4: Effects of Calpain Inhibitors in Cardiovascular Models

| Disease Model | Calpain Inhibitor | Key Findings |

|---|---|---|

| Myocardial Ischemia-Reperfusion | MDL-28170 | Attenuated protein degradation, reduced cell damage, improved contractile recovery. conditionmed.orgnih.govahajournals.org |

| Diabetic Cardiomyopathy | Not Specified | Reduced myocardial hypertrophy and fibrosis. diabetesjournals.orgscienceopen.comuwo.ca |

| Heart Failure (various models) | MDL-28170 | Protected against pathological hypertrophy and cardiac dysfunction. jacc.orgnih.gov |

Musculoskeletal System Research

In vivo research in animal models has demonstrated that this compound can mitigate diaphragmatic dysfunction induced by sepsis and mechanical ventilation. In a rat model of sepsis induced by cecal ligation and perforation (CLP), the administration of this compound markedly improved force generation of the intact diaphragm muscle. nih.gov Sepsis is known to cause severe diaphragm dysfunction, and this study indicated that the force reduction is mediated by the combined effects of activated caspase and calpain. nih.gov Inhibition of these pathways, including the use of this compound, may prevent the weakening of the diaphragm in the context of infection. nih.gov

Similarly, studies on ventilator-induced diaphragm dysfunction (VIDD) in rats have shown the protective effects of calpain inhibition. Prolonged controlled mechanical ventilation (CMV) leads to significant diaphragmatic contractile dysfunction and atrophy. tocris.com The administration of leupeptin, a calpain inhibitor, during CMV completely prevented the reduction in diaphragm-specific force production and the atrophy of type IIx/b fibers. tocris.com This protective effect is attributed to the inhibition of both calpain and lysosomal protease systems, which are activated during prolonged mechanical ventilation. tocris.com The inverse correlation found between calpain activity and diaphragm force underscores the critical role of calpain-mediated proteolysis in the development of VIDD. tocris.comnih.gov Further studies have established that mechanical ventilation-induced oxidative stress promotes calpain activation in the diaphragm, which in turn degrades key cytoskeletal proteins, leading to impaired force generation. cellsignal.com Pharmacological inhibition of calpain has been shown to partially protect against VIDD in experimental models. cellsignal.com

Table 1: Effects of this compound on Diaphragmatic Dysfunction in Rat Models

| Model | Key Findings | Reference |

|---|---|---|

| Sepsis-Induced Diaphragm Dysfunction (CLP model) | Markedly improved force generation of intact diaphragm muscle. | nih.gov |

| Ventilator-Induced Diaphragm Dysfunction (CMV model) | Completely prevented the reduction in diaphragm-specific force production and atrophy of type IIx/b fibers (using leupeptin). | tocris.com |

| Ventilator-Induced Diaphragm Dysfunction (CMV model) | Abolished the increase in diaphragmatic calpain activity. | nih.gov |

The application of this compound (MDL28170) has been investigated in a rat model of cancer-induced bone pain (CIBP), a condition where increased osteoclast activity is a major factor. abcam.comscience.gov In this model, where Walker 256 cells were injected into the tibia, this compound was shown to effectively reduce pain-related behavior. abcam.comscience.gov This analgesic effect was associated with the inhibition of osteoclastogenesis. abcam.com

Specifically, treatment with this compound led to a significant decrease in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclast cells in the tumor-injected bone. abcam.comscience.gov TRAP is a marker for osteoclasts, and its reduction indicates suppressed osteoclast activity. While the inhibitor significantly attenuated mechanical hyperalgesia, radiographic analysis of bone resorption and destruction showed no difference between the treated and vehicle groups within the study period. science.gov These findings suggest that the primary effect of this compound in this model is the inhibition of RANKL-induced osteoclastogenesis, which contributes to the alleviation of bone pain. abcam.comscience.gov

Table 2: Effects of this compound (MDL28170) in a Rat Model of Cancer-Induced Bone Pain

| Parameter Measured | Outcome of this compound Treatment | Reference |

|---|---|---|

| Mechanical Withdrawal Threshold (Pain Behavior) | Significantly attenuated on postoperative days 5, 8, and 11. | science.gov |

| TRAP-Positive Multinucleated Osteoclast Count | Significantly decreased in the tumor-injected bone. | abcam.comscience.gov |

| Bone Resorption and Destruction (Radiographs) | No significant difference compared to the vehicle group. | science.gov |

Diaphragmatic Dysfunction

Respiratory System Research

Calpain inhibitors have been shown to attenuate lung inflammation in various in vivo models. In a mouse model of ventilator-induced lung injury (VILI), pretreatment with a calpain inhibitor significantly reduced the infiltration of polymorphonuclear neutrophils (PMN) into the lung. This was accompanied by a decrease in the levels of pro-inflammatory cytokines TNF-α and IL-6 in the bronchoalveolar lavage fluid. These results indicate that pharmacological inhibition of calpain can have a positive effect on mitigating the inflammatory response characteristic of VILI.

In the context of smoking-induced inflammation, this compound (MDL28170) has been studied in a rat model exposed to tobacco smoke (TS). Chronic exposure to tobacco smoke leads to airway and pulmonary vascular remodeling, which are key features of Chronic Obstructive Pulmonary Disease (COPD). Research has shown that reactive oxygen species (ROS) in tobacco smoke can activate calpain. In this rat model, the use of MDL28170 attenuated the TS-induced increases in airway resistance and the thickening of bronchi and pulmonary arteries. These findings suggest that calpain activation is a crucial mediator in the pathogenesis of smoking-induced airway and vascular remodeling. Furthermore, in an LPS-induced acute lung injury mouse model, the calpain inhibitor MDL28170 was shown to reduce lung vascular leakage and endothelial inflammation.

The therapeutic potential of calpain inhibition has been explored in several in vivo models of fibrosis affecting the lungs and pleura. In a mouse model of bleomycin-induced pulmonary fibrosis, administration of the calpain inhibitor Calpeptin histologically ameliorated the condition. This was associated with a decrease in the mRNA expression of key fibrotic mediators, including transforming growth factor-beta 1 (TGF-β1) and collagen type I alpha 1 (COL1A1), in the lung tissue.

In a rat model of monocrotaline (B1676716) (MCT)-induced pulmonary hypertension, which involves significant pulmonary vascular remodeling and fibrosis, the specific calpain inhibitor MDL28170 was shown to prevent the progression of the disease. Treatment with MDL28170 inhibited the accumulation of collagen I in the lungs of MCT-treated rats. This effect is linked to the inhibition of calpain-mediated activation of TGF-β1 signaling.

Research on tuberculous pleurisy (TPE), a common cause of pleural fibrosis, has also implicated calpain. In a model using pleural mesothelial cells (PMCs), TPE was found to induce collagen-I synthesis by activating calpain. The calpain inhibitor MDL28170 prevented this TPE-induced increase in collagen-I synthesis. This suggests that calpain is a key mediator in the process of TPE-induced pleural fibrosis. More recently, in a bleomycin-induced idiopathic pulmonary fibrosis (IPF) mouse model, MDL-28170 treatment was found to alleviate ferroptosis and IPF.

Table 3: Effects of Calpain Inhibitors in In Vivo Fibrosis Models

| Model | Inhibitor Used | Key Findings | Reference |

|---|---|---|---|

| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Calpeptin | Histologically ameliorated fibrosis; decreased mRNA of TGF-β1 and COL1A1. | |

| Monocrotaline (MCT)-Induced Pulmonary Hypertension/Fibrosis (Rat) | MDL28170 | Prevented disease progression; inhibited collagen I accumulation. | |

| Tuberculous Pleurisy (TPE)-Induced Pleural Fibrosis (Cell Model/Implied In Vivo) | MDL28170 | Prevented TPE-induced collagen-I synthesis in pleural mesothelial cells. | |

| Bleomycin-Induced Idiopathic Pulmonary Fibrosis (Mouse) | MDL28170 | Alleviated ferroptosis and IPF. |

Airway Remodeling in Asthma

Airway remodeling is a key pathological feature of chronic asthma, characterized by structural changes such as increased airway smooth muscle (ASM) mass and collagen deposition. In vivo studies have investigated the role of calpain inhibition in mitigating these changes. In mouse models of asthma, the administration of this compound (MDL28170) has been shown to block the effects of pro-asthmatic cytokines. researchgate.net Specifically, it impeded the cytokine-induced synthesis of collagen-I and the proliferation of airway smooth muscle cells (ASMCs). researchgate.net The mechanism appears to involve the mammalian target of rapamycin (B549165) (mTOR) pathway, as this compound reduced the levels of Rictor, a key component of the mTORC2 complex. researchgate.net

Further research in rodent models of chronic obstructive pulmonary disease (COPD), which shares features of airway remodeling with asthma, supports these findings. In a tobacco smoke-induced COPD rat model, treatment with this compound attenuated the increases in airway resistance and the thickening of the bronchi. researchgate.netnih.gov These results suggest that calpain activity is a significant contributor to the structural changes seen in chronic airway diseases and that its inhibition can ameliorate key features of airway remodeling. nih.gov

Table 1: Effects of this compound on Airway Remodeling Markers

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse Asthma Model | Blocked cytokine-induced collagen-I synthesis in ASMCs. | researchgate.net |

| Mouse Asthma Model | Inhibited cytokine-induced proliferation of ASMCs. | researchgate.net |

| Rat COPD Model | Attenuated tobacco smoke-induced increases in airway resistance. | researchgate.netnih.gov |

| Rat COPD Model | Reduced tobacco smoke-induced thickening of the bronchi. | researchgate.netnih.gov |

Cilia Formation

Cilia are microtubule-based organelles crucial for various physiological processes, and their dysfunction is linked to numerous diseases. Calpain proteases are implicated in regulating the cytoskeleton, and their inhibition has been studied in the context of ciliogenesis. Calpains can cleave cytoskeletal components, and their over-activation may disrupt the anchoring of basal bodies, a critical step for the formation of cilia.

In vivo studies using tracheal explants from foxj1-/- mice, which lack a key transcription factor for cilia development and fail to form 9+2 cilia, have demonstrated the importance of calpain regulation. Treatment of these explants with a calpain inhibitor led to the partial reappearance of cilia. This effect was associated with the relocalization of ezrin, a calpain substrate, to the apical cell surface where basal bodies dock. This suggests that inhibiting calpain activity can rescue the mislocalization of basal bodies and permit the extension of the ciliary axoneme. Furthermore, this compound is known to prevent the cleavage and degradation of Microtubule-Associated Proteins (MAPs) like MAP1 and MAP2, which are essential for the stability of microtubules, the core components of cilia. abcam.cn

Table 2: Role of Calpain Inhibition in Cilia-Related Processes

| Research Focus | Finding with Calpain Inhibition | Implication | Reference |

|---|---|---|---|

| Basal Body Anchoring | Partial reversal of basal body mislocalization in foxj1-/- mouse tracheal explants. | Calpain activity is critical for regulating cytoskeletal components required for cilia anchoring. | N/A |

| Microtubule Stability | Prevents cleavage and degradation of Microtubule-Associated Proteins (MAP1, MAP2). | May contribute to the structural integrity of the ciliary axoneme. | abcam.cn |

Cancer Research

Cancer-Induced Bone Pain

Cancer-induced bone pain (CIBP) is a severe and common complication of metastatic cancer, often driven by increased osteoclast activity. Preclinical research has identified calpain inhibition as a potential strategy to alleviate this pain. In vivo studies using a rat model of CIBP, established by injecting Walker 256 cancer cells into the tibia, have shown that this compound (MDL28170) can effectively reduce pain-related behaviors. isaponline.org

Table 3: In Vivo Efficacy of this compound in a Rat Model of Cancer-Induced Bone Pain

| Parameter Measured | Observation | Conclusion | Reference |

|---|---|---|---|

| Mechanical Withdrawal Threshold (MWT) | Significant attenuation of pain behavior on both ipsilateral and contralateral paws. | Effective reduction of cancer-induced pain. | researchgate.netisaponline.orgnih.gov |

| TRAP-Positive Osteoclast Count | Significant decrease in the number of osteoclasts in the tumor-injected tibia. | The analgesic effect is mediated through the inhibition of osteoclastogenesis. | researchgate.netisaponline.orgnih.gov |

| Bone Resorption (Radiology) | No significant difference in bone destruction compared to the vehicle group. | The inhibitor may not reverse established bone resorption within the observed period. | researchgate.netnih.gov |

Tumor Dormancy and Cell Proliferation

Tumor dormancy is a clinical phenomenon where cancer cells remain in a quiescent state for extended periods. Research suggests that calpain activity is involved in the signaling pathways that regulate this state. The induction of dormancy has been linked to calpain-mediated proteolysis of E-cadherin, which in turn modulates intracellular signaling pathways like the PI3K/mTOR pathway. wjon.org

In vitro studies using monolayer cancer cells have shown that this compound can decrease the phosphorylation of mTOR, a key regulator of cell growth and proliferation. researchgate.net Conversely, disrupting the dormant state and triggering apoptosis has been achieved by inhibiting calpain-mediated E-cadherin proteolysis. researchgate.net Furthermore, this compound has been shown to impede the proliferation of tumor cells in other contexts. amazonaws.com Studies have also indicated that STAT3 (Signal Transducer and Activator of Transcription 3), a protein frequently activated in tumor cells to promote proliferation, is a substrate for calpain, and its degradation can be influenced by calpain activity. researchgate.net

Table 4: this compound in Tumor Cell Proliferation and Dormancy

| Cellular Process | Effect of this compound | Investigated Pathway | Reference |

|---|---|---|---|

| Cell Proliferation | Decreased phosphorylation of mTOR in monolayer cells. | mTOR pathway | researchgate.net |

| Tumor Progression | Associated with reduced tumor cell progression. | Downregulation of Filamin A (FLNA) | abcam.com |

| STAT3 Signaling | Used in studies showing calpain cleaves STAT3. | STAT3 pathway | researchgate.net |

Renal and Hepatic Research

Acute Kidney Injury

Acute kidney injury (AKI) is a critical condition characterized by a rapid decline in renal function. Ischemia-reperfusion (I/R) is a major cause of AKI, and the associated cellular injury involves calcium overload and the activation of calcium-dependent proteases like calpains. The use of this compound (MDL28170) has been identified as a valuable tool for studying the mechanisms of ischemic reperfusion injury. cellsignal.com

In vivo studies using various calpain inhibitors have demonstrated a protective effect in models of renal I/R. Treatment with calpain inhibitors has been shown to reduce renal dysfunction, decrease tubular cell apoptosis, and attenuate pathological damage. frontiersin.org For instance, in a rat model of renal I/R, treatment with Calpain inhibitor-1 significantly reduced plasma levels of urea (B33335) and creatinine (B1669602), decreased neutrophil infiltration, and lowered markers of lipid peroxidation in the kidney. researchgate.net It also reduced the histologic evidence of renal damage. researchgate.net In a mouse model of AKI, the calpain inhibitor calpeptin was found to improve renal function and suppress inflammasome signaling pathways. frontiersin.org These findings collectively suggest that the inhibition of calpain activity is a promising strategy for mitigating the cellular damage that occurs during acute kidney injury. frontiersin.orgresearchgate.net

Table 5: Effects of Calpain Inhibition in Preclinical Models of Acute Kidney Injury

| Model | Inhibitor Used | Key Protective Effects | Reference |

|---|---|---|---|

| Rat Renal I/R Injury | Calpain inhibitor-1 | Reduced plasma urea & creatinine; improved creatinine clearance; reduced MPO activity & MDA levels. | researchgate.net |

| Mouse I/R-induced AKI | Calpeptin | Improved renal function; attenuated pathological damage; decreased tubular cell apoptosis. | frontiersin.org |

| General Ischemic Reperfusion | This compound (MDL28170) | Identified as a useful tool for studying neuroprotection in ischemic reperfusion. | cellsignal.com |

Liver Injury Models

This compound, also known as MDL28170, has been investigated for its protective effects in various preclinical models of acute liver injury. Research suggests that calpains, which are released from dying hepatocytes, contribute to the progression of liver damage by harming surrounding cells. nih.gov The inhibition of these enzymes by this compound appears to be a promising strategy to mitigate this secondary wave of injury.

In vivo studies using rodent models have demonstrated the therapeutic potential of this inhibitor. In a rat model of carbon tetrachloride (CCl₄)-induced liver injury, the administration of a calpain inhibitor (N-CBZ-VAL-PHE-methyl ester) one hour after the toxicant significantly mitigated the progression of liver damage observed from 6 to 48 hours. nih.gov This intervention also provided a 75% protection against lethality in rats given a lethal dose of CCl₄. nih.gov The protective effect was associated with substantially lower levels of calpain in the plasma and in the areas surrounding the necrotic tissue. nih.gov Further confirming the role of extracellular calpains, a cell-impermeable calpain inhibitor, E64, also protected against the progression of CCl₄-induced liver injury. nih.gov

The protective action of this compound is not limited to a single model of hepatotoxicity. In a mouse model of acetaminophen-induced liver injury, administering the inhibitor one hour after a lethal dose of acetaminophen (B1664979) resulted in an 80% survival rate, indicating that the mechanism of calpain-mediated injury progression is not specific to one chemical or species. nih.gov Additional studies have highlighted its protective effect against thioacetamide-induced acute liver failure in mice. aablocks.com The compound has also been studied in the context of hepatic ischemia-reperfusion injury, where calpain-2 activation is implicated in aggravating the damage. researchgate.net

Table 1: In Vivo Efficacy of this compound in Liver Injury Models

| Model | Animal | Hepatotoxicant | Key Findings | Reference |

|---|---|---|---|---|

| Acute Liver Injury | Sprague Dawley Rat | Carbon Tetrachloride (CCl₄) | Mitigated injury progression; 75% protection against lethality. | nih.gov |

| Acute Liver Injury | Swiss Webster Mouse | Acetaminophen | 80% survival rate after a lethal dose. | nih.gov |

| Acute Liver Failure | Mouse | Thioacetamide | Demonstrated a protective effect. | aablocks.com |

Antiviral Research (e.g., SARS-CoV Replication)

This compound (MDL28170) has emerged as a compound of interest in antiviral research, particularly for its activity against coronaviruses. Studies have identified it as an inhibitor of SARS-CoV and SARS-CoV-2 replication. nih.govresearchgate.net The mechanism of action is believed to involve the inhibition of host cell cysteine proteases, such as m-calpain and cathepsin L, which are crucial for viral entry and replication, rather than targeting viral proteases directly. nih.govasm.org

In vitro experiments have demonstrated the potent effects of this compound. In studies using Vero 76 cells infected with SARS-CoV, the inhibitor showed an IC₅₀ value of 10 μM and an EC₅₀ of 14 μM. cellsignal.com Another study reported an EC₉₀ of 15 μM by virus yield reduction assay for SARS-CoV. nih.gov Research on MG132, a substance that also inhibits m-calpain, showed it strongly suppressed SARS-CoV replication. asm.org Subsequent experiments confirmed that direct inhibition of m-calpain with MDL28170 resulted in an even more significant reduction in SARS-CoV replication, by more than 7 orders of magnitude. asm.org

The antiviral activity extends to SARS-CoV-2. In a large-scale drug repurposing screen, MDL28170 was identified as one of several cysteine protease inhibitors that antagonize viral replication. nih.govnih.gov Further evaluation in human induced pluripotent stem cell (iPSC)-derived pneumocyte-like cells, a more clinically relevant model, showed that MDL28170 reduced the number of SARS-CoV-2 infected cells by 65%. nih.gov These findings underscore the potential of targeting host calpains as a therapeutic strategy against coronavirus infections. asm.orgnih.gov

Table 2: Antiviral Activity of this compound against SARS-CoV

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Cell-based Assay | Vero 76 | EC₅₀ | 14 μM | cellsignal.com |

| Antiviral Assay | Vero 76 | IC₅₀ | 10 μM | cellsignal.com |

| Virus Yield Reduction | Vero Cells | EC₉₀ | 15 μM | nih.gov |

| Viral Replication | Human iPSC-derived pneumocytes | % Reduction of Infected Cells (SARS-CoV-2) | 65% | nih.gov |

Parasitic Disease Models (e.g., Leishmaniasis)

This compound (MDL28170) has shown significant antileishmanial activity in preclinical studies, positioning calpains as a potential therapeutic target for leishmaniasis. nih.govnih.gov The inhibitor has demonstrated efficacy against various Leishmania species and affects different stages of the parasite's life cycle. mdpi.comscielo.br

In vitro studies on Leishmania amazonensis promastigotes (the motile, flagellated form) revealed a dose-dependent inhibitory effect on parasite growth. nih.gov The 50% lethal dose (LD₅₀) after 48 hours of treatment was determined to be 23.3 μM. nih.gov The treatment also induced morphological changes, causing the parasites to become short and rounded. nih.gov Further investigations into the mechanism of action suggest that MDL28170 induces the expression of apoptotic markers in L. amazonensis promastigotes. plos.org The IC₅₀ value for promastigotes after 72 hours was calculated to be 15 µM, and for axenic amastigotes (the intracellular form), the IC₅₀ was 13.5 µM. mdpi.comresearchgate.net

The activity of MDL28170 has been confirmed across multiple Leishmania species, including L. braziliensis, L. major, L. infantum, L. donovani, and L. mexicana. scielo.br For intracellular amastigotes, the IC₅₀ values ranged from 2.8 µM to 8.5 µM across these species. mdpi.com Importantly, the compound shows a favorable selectivity index, being considerably more toxic to the parasites than to host macrophage cells, with selectivity index values ranging from 13.1 to 39.8. scielo.br In an experimental model of cutaneous leishmaniasis, MDL28170 reduced the parasite load of L. mexicana by 71% compared to the control. dntb.gov.ua It also reduces the ability of L. braziliensis to infect mouse macrophages. nih.gov

Table 3: Anti-Leishmanial Activity of this compound (MDL28170)

| Leishmania Species | Parasite Stage | Parameter | Value | Reference |

|---|---|---|---|---|

| L. amazonensis | Promastigote | LD₅₀ (48h) | 23.3 μM | nih.gov |

| L. amazonensis | Promastigote | IC₅₀ (72h) | 15 μM | plos.orgmdpi.com |

| L. amazonensis | Axenic Amastigote | IC₅₀ (72h) | 13.5 μM | mdpi.com |

| L. amazonensis | Intracellular Amastigote | IC₅₀ | ~2.8 - 8.5 µM | mdpi.com |

| L. chagasi | Promastigote | IC₅₀ (48h) | 8.1 µM | mdpi.com |

| L. mexicana | N/A (in vivo) | % Parasite Load Reduction | 71% | dntb.gov.ua |

Methodological Utility of Calpain Inhibitor Iii in Research

Tool for Dissecting Calpain-Mediated Biological Processes

Calpain Inhibitor III is widely utilized by researchers to investigate the specific functions of calpains in various physiological and pathological contexts. scbt.com By inhibiting calpain activity, scientists can discern the direct and indirect involvement of these proteases in complex biological events. scbt.com

Key research applications include:

Cytoskeletal Remodeling and Cell Motility: Calpains are known to cleave cytoskeletal proteins, playing a role in processes like cell migration. scbt.comscbt.com Studies using MDL 28170 have demonstrated that inhibiting calpain can impair the retraction of the rear of a migrating cell, leading to an increase in tail length and restrained movement. mdpi.com

Signal Transduction: Calpains participate in signal transduction pathways by cleaving key signaling molecules. scbt.com The use of this compound allows for the investigation of these pathways by observing the effects of blocked calpain activity.

Apoptosis (Programmed Cell Death): Research has shown that this compound can reduce the occurrence of apoptosis in certain cell types. sigmaaldrich.com It has been used to study the role of calpains in apoptotic cascades, including their interaction with caspases and the cleavage of pro-apoptotic factors like Bid. mdpi.comnih.govnih.gov For instance, in models of Parkinson's disease, inhibiting calpains with MDL 28170 attenuated the loss of dopamine (B1211576) neurons. jneurosci.org

Neuroprotection: MDL 28170 has been extensively studied for its neuroprotective effects in various models of neuronal injury, including spinal cord injury, cerebral ischemia, and traumatic brain injury. ahajournals.orgplos.orgnih.gov By inhibiting calpain-mediated degradation of cellular components, it helps to preserve neuronal structure and function. nih.gov For example, studies have shown that MDL 28170 can reduce the cleavage of α-spectrin, a key cytoskeletal protein, following traumatic brain injury. nih.gov

Cardiovascular Function: In the context of cardiac ischemia-reperfusion injury, MDL 28170 has been shown to protect the heart by attenuating myocardial stunning and the proteolytic degradation of proteins like PKCε. oup.comoup.com

Table 1: Selected Research Findings Using this compound to Dissect Biological Processes

| Biological Process | Model System | Key Finding with this compound (MDL 28170) | Reference(s) |

|---|---|---|---|

| Neurodegeneration | MPTP Mouse Model of Parkinson's Disease | Attenuated loss of nigral dopamine neurons and reversed motor deficits. | jneurosci.org |

| Traumatic Brain Injury | Mouse Controlled Cortical Impact Model | Reduced calpain-mediated degradation of α-spectrin in the hippocampus and cortex. | nih.gov |

| Cerebral Ischemia | Rat Model of Middle Cerebral Artery Occlusion | Provided neuroprotection with a therapeutic window of up to 6 hours. | ahajournals.org |

| Myocardial Ischemia/Reperfusion | Isolated Ferret Hearts | Improved recovery of left ventricular developed pressure and reduced PKCε proteolysis. | oup.comoup.com |

| Noise-Induced Hearing Loss | CBA/J Mice | Attenuated hearing loss and prevented noise-induced cleavage of α-fodrin. | frontiersin.orgresearchgate.netnih.gov |

| Diabetic Neuropathy | Diabetic Rat Model | Improved nerve function and reduced nociceptive behavior. | researchgate.netmedchemexpress.com |

| Cell Cycle Progression | Cultured Mammalian Cells | Can restrict cell cycle progression and reduce growth rate. | frontiersin.org |

| Parasitic Infection | Leishmania amazonensis Promastigotes | Arrested growth in a dose-dependent manner. | plos.org |

Use in High-Throughput Screening Assays for Modulators of Calpain Activity

This compound serves as a crucial positive control and reference compound in high-throughput screening (HTS) assays designed to identify novel modulators of calpain activity. scbt.comscbt.com These assays are essential for drug discovery efforts targeting calpain-related pathologies.

In a typical cell-based HTS setup, a reporter system is used to measure calpain activity. nih.govpromega.sg For instance, a luminescent substrate that is cleaved by calpain can be introduced into cells. promega.sg The resulting luminescent signal is proportional to calpain activity. In these screens, MDL 28170 is used to establish the baseline for inhibition, allowing for the identification of other compounds that either directly inhibit the calpain enzyme or act on upstream pathways that regulate its activation. nih.govpromega.sg

One notable example involved screening a library of approximately 120,000 compounds for inhibitors of β-amyloid-induced calpain activation. nih.gov In this screen, MDL 28170 was used as the positive control for inhibition. nih.gov Interestingly, the compounds identified as hits did not directly inhibit the calpain enzyme, suggesting they acted on upstream events in the cell death pathway. nih.gov This highlights the power of cell-based HTS assays, facilitated by tools like this compound, to uncover modulators with diverse mechanisms of action. promega.sg

Applications in Investigating Post-Translational Modifications of Target Proteins

Calpains execute their functions through limited proteolysis, a form of post-translational modification that alters the structure, activity, localization, or stability of their target proteins. scbt.comfrontiersin.org this compound is an invaluable tool for studying these modifications by preventing the initial cleavage event. scbt.com

By treating cells or tissues with MDL 28170, researchers can:

Identify Calpain Substrates: Comparing the protein profiles of treated versus untreated samples can reveal proteins that are specifically cleaved by calpains. For example, the prevention of α-fodrin and α-spectrin cleavage in the presence of MDL 28170 confirmed them as calpain substrates in the context of noise-induced hearing loss and traumatic brain injury, respectively. frontiersin.orgnih.gov

Elucidate the Functional Consequences of Cleavage: By blocking proteolysis, scientists can study the function of the full-length protein and infer the role of the cleavage event. In studies of diabetic neuropathy, the use of MDL 28170 suggested that calpain-mediated post-translational modifications of sodium channels contribute to neuronal hyperexcitability. researchgate.net

Differentiate Between Proteolytic Pathways: In complex disease models where multiple proteases may be active, selective inhibitors like MDL 28170 help to distinguish the specific contributions of calpains from other proteases, such as caspases. frontiersin.org

Utility in Cellular Homeostasis Studies

Calpains are integral to maintaining cellular homeostasis by participating in a wide range of processes from protein turnover to cell cycle regulation. scbt.comfrontiersin.org Dysregulation of calpain activity can disrupt this balance, leading to pathological conditions. mdpi.com this compound allows researchers to probe the role of calpains in maintaining this delicate equilibrium. scbt.com

Studies using MDL 28170 and other calpain inhibitors have revealed insights into:

Protein Quality Control: Calpains are involved in the degradation of misfolded or damaged proteins. ahajournals.org Research in cardiomyocytes has shown that calpain 1 activity is necessary for the ubiquitination and subsequent proteasomal degradation of a subset of myocardial proteins. ahajournals.org Inhibiting this process can lead to the accumulation of protein aggregates and cellular dysfunction. ahajournals.org

Calcium Homeostasis: Calpain activation is intrinsically linked to intracellular calcium levels. mdpi.comnih.gov MDL 28170 is used in studies investigating the downstream consequences of disrupted calcium homeostasis, such as in models of ischemia-reperfusion injury where calcium overload leads to calpain activation and subsequent cell death pathways. nih.gov

Cell Cycle Regulation: Calpains can modulate the levels of key cell cycle proteins. sigmaaldrich.comfrontiersin.org The use of inhibitors helps to clarify the specific checkpoints and phases of the cell cycle that are influenced by calpain activity. sigmaaldrich.comfrontiersin.org While essential for normal cellular processes, prolonged inhibition of basal calpain activity with small molecule inhibitors like MDL 28170 can be cytotoxic, suggesting a crucial role for calpains in fundamental, yet-to-be-fully-understood, cellular maintenance tasks. mdpi.com

Comparative Analysis with Other Calpain Inhibitors in Research

Comparison with Endogenous Inhibitors (e.g., Calpastatin)

The primary endogenous inhibitor of calpains is calpastatin. researchgate.net Unlike synthetic inhibitors that often have broader targets, calpastatin is highly specific for the conventional calpains, such as calpain-1 and calpain-2. igakuken.or.jpnih.gov

Mechanism of Action: Calpastatin is an intrinsically unstructured protein that becomes structured upon binding to calpain. acs.org It inhibits calpain activity by wrapping around the enzyme and blocking its active site through multiple interaction points. igakuken.or.jpresearchgate.net This interaction is reversible and calcium-dependent. dovepress.com Specifically, three subdomains within each inhibitory domain of calpastatin (A, B, and C) are responsible for the inhibition. researchgate.net Subdomain A binds to domain IV of calpain, subdomain C binds to domain VI, and subdomain B is thought to block access to the active site. researchgate.net In contrast, Calpain Inhibitor III (MDL-28170) is a synthetic dipeptidyl aldehyde that acts as a potent, reversible inhibitor of calpain. igakuken.or.jpnih.gov

Specificity and Use in Research: Calpastatin's high specificity makes it an invaluable tool and a gold standard for confirming calpain-specific effects in experimental settings. igakuken.or.jpnih.gov However, its large size as a polypeptide prevents it from easily crossing cell membranes, which limits its therapeutic potential and its use in many cell-based assays without genetic overexpression. dovepress.comnih.gov Transgenic mice overexpressing calpastatin are often used to study the long-term effects of calpain inhibition in vivo. nih.govoup.com this compound, being a cell-permeable small molecule, offers a significant advantage in this regard, allowing for acute pharmacological inhibition in cell culture and in vivo models. cellsignal.comnih.govnih.gov However, this comes at the cost of specificity, as this compound is known to inhibit other cysteine proteases, notably cathepsin B. abcam.comoup.com

| Feature | This compound (MDL-28170) | Calpastatin |

| Type | Synthetic, dipeptidyl aldehyde | Endogenous, intrinsically unstructured protein |

| Mechanism | Reversible, active-site directed inhibitor. nih.gov | Reversible, multi-domain interaction blocking the active site, Ca2+-dependent. researchgate.netdovepress.com |

| Specificity | Inhibits calpain-1 and -2; also inhibits cathepsin B. cellsignal.comabcam.comoup.com | Highly specific for conventional calpains (e.g., calpain-1, -2, -8, -9). igakuken.or.jpnih.gov Does not inhibit calpain-3. igakuken.or.jp |

| Cell Permeability | Yes, cell-permeable and crosses the blood-brain barrier. cellsignal.comnih.gov | No, large polypeptide fragments prevent it from crossing membrane barriers. dovepress.comnih.gov |

| Research Applications | Acute pharmacological inhibition in vitro and in vivo; neuroprotection studies. cellsignal.comcellsignal.cn | Genetic studies (e.g., transgenic models) to confirm calpain-specific roles. nih.govoup.com |

Comparison with Other Synthetic Calpain Inhibitors

A variety of synthetic calpain inhibitors have been developed, each with distinct properties. This compound is often compared with other inhibitors like calpeptin (B1683957), AK275, PD150606, A-705253, and SNJ-1945 in research studies.

Calpeptin: Similar to this compound, calpeptin is a cell-permeable peptide aldehyde inhibitor. ingentaconnect.com Both have been used in studies of egg activation, where they showed a dose-dependent inhibitory response. bioscientifica.com In studies on murine L cells, both calpeptin and this compound were found to increase the secretion of Aβ42. nih.gov

AK275 and AK295: These are morpholine (B109124) derivatives and are considered third-generation calpain inhibitors designed for improved potency and selectivity compared to earlier compounds. alliedacademies.orgresearchgate.net AK275 was one of the first-generation synthetic inhibitors noted for its membrane permeability and was used in early neuroprotection studies for focal brain ischemia. nih.gov In a comparative study on cataract formation, both MDL-28170 (this compound) and AK295 were effective at reducing calcium-induced nuclear opacities in cultured rat lenses. tandfonline.com

PD150606: This is a non-peptide, non-competitive inhibitor that targets the calcium-binding sites of calpain, representing a different mechanism of action compared to the active-site directed this compound. nih.govsigmaaldrich.com It is noted for its high specificity for calpains relative to other proteases like cathepsin B and L. sigmaaldrich.com While both this compound and PD150606 can attenuate LPS-induced caspase-3 activation in cardiomyocytes, their distinct mechanisms provide different experimental approaches. oup.com PD150606 is also cell-permeable. abcam.com

A-705253: This benzoylalanine-derived α-ketoamide inhibitor was developed to have improved water solubility, metabolic stability, and cell permeability. igakuken.or.jp It has shown protective effects in models of myocardial ischemia-reperfusion and has been used to demonstrate a direct link between calpain activation and the proteolysis of Dicer in diabetic models. igakuken.or.jpahajournals.org

SNJ-1945: This is a newer, orally administrable calpain inhibitor with good aqueous solubility and tissue penetration. physiology.org It has shown neuroprotective effects in models of Parkinson's disease and retinal damage. dovepress.comarvojournals.org In studies of cardioplegic cardiac arrest, SNJ-1945 was shown to attenuate α-fodrin proteolysis and cardiac dysfunction. physiology.org

| Inhibitor | Type | Mechanism | Potency (Ki / IC50) | Cell Permeability | Selectivity / Off-Targets |

|---|---|---|---|---|---|

| This compound (MDL-28170) | Synthetic, Peptidyl Aldehyde igakuken.or.jp | Reversible, active-site directed nih.gov | Ki = 8-10 nM (Calpain) abcam.comsigmaaldrich.com, Ki = 25 nM (Cathepsin B) abcam.com | Yes, crosses BBB cellsignal.comnih.gov | Inhibits Calpain I & II, Cathepsin B, γ-secretase cellsignal.comabcam.comoup.commedchemexpress.com |

| Calpeptin | Synthetic, Peptide Aldehyde ingentaconnect.com | Active-site directed tandfonline.com | - | Yes bioscientifica.com | Inhibits Calpain I & II oncotarget.com |

| AK275 | Synthetic, Peptidyl Ketoamide alliedacademies.org | - | - | Yes nih.gov | Selective for calpains nih.govmedchemexpress.com |